Cas no 83-05-6 (Bis(4-chlorophenyl)acetic Acid)

Bis(4-chlorophenyl)acetic acid is a chlorinated aromatic carboxylic acid with the molecular formula C₁₄H₁₀Cl₂O₂. It is commonly utilized as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and specialty chemicals. The compound’s structure, featuring two para-chlorophenyl groups attached to an acetic acid moiety, lends it stability and reactivity suitable for further functionalization. Its high purity and consistent quality make it a reliable choice for research and industrial applications. The compound is typically handled under controlled conditions due to its potential sensitivity to light and moisture. Proper storage and handling are recommended to maintain its integrity.
Bis(4-chlorophenyl)acetic Acid structure
83-05-6 structure
商品名:Bis(4-chlorophenyl)acetic Acid
CAS番号:83-05-6
MF:C14H10Cl2O2
メガワット:281.13400220871
CID:722162
PubChem ID:24846425

Bis(4-chlorophenyl)acetic Acid 化学的及び物理的性質

名前と識別子

    • 2,2-Bis(4-chlorophenyl)acetic acid
    • 4.4'-DDA
    • 4,4′-DDA
    • Benzeneacetic acid,4-chloro-a-(4-chlorophenyl)-
    • Bis(4-chlorophenyl)acetic acid
    • p,p'-DDA
    • 4-chloro-.alpha.-(4-chlorophenyl)-Benzeneacetic acid
    • 4-chloro-alpha-(4-chlorophenyl)benzeneacetic acid
    • 4-Chloro-α-(4-chlorophenyl)benzeneacetic acid (ACI)
    • Acetic acid, bis(p-chlorophenyl)- (6CI, 7CI, 8CI)
    • Bis(p-chlorophenyl)acetic acid
    • DDA
    • DDA (degradation product)
    • Di(p-chlorophenyl)acetic acid
    • Dichlorodiphenylacetic acid
    • NSC 4279
    • p,p′-DDA
    • Acetic acid, bis(p-chlorophenyl)-
    • WLN: QYVR DG&R DG
    • Benzeneacetic acid, 4-chloro-.alpha.-(4-chlorophenyl)-
    • Maybridge1_006953
    • MFCD00004248
    • 2,2-Bis(p-chlorophenyl)acetic acid
    • BRN 1913593
    • NCGC00164026-01
    • 4,4'-DDA, PESTANAL(R), analytical standard
    • N0U8S29G6E
    • BBL034637
    • NCGC00164026-02
    • CS-0134772
    • SR-01000389220-2
    • 4-CHLORO-.ALPHA.-(4-CHLOROPHENYL)BENZENEACETIC ACID
    • NCGC00255690-01
    • NSC-4279
    • 2,2-Bis(4-chlorophenyl)aceticacid
    • CHEMBL1879491
    • EINECS 201-451-8
    • CAS-83-05-6
    • Bis(4'-chlorophenyl)acetate
    • AI3-07573
    • Bis(p-chlorphenyl)essigsaeure [German]
    • Tox21_301432
    • 2,2-bis-(4-chloro-phenyl)-acetic acid
    • Oprea1_249828
    • SCHEMBL467546
    • SR-01000389220
    • AB01331060-02
    • Bis(4-chlorophenyl)acetic acid, 98%
    • p,p'-Dichlorodiphenylacetic acid
    • Bis-(4-chloro-phenyl)-acetic acid
    • SR-01000389220-1
    • AS-62049
    • W-200512
    • CHEBI:28139
    • UNII-N0U8S29G6E
    • C06640
    • HMS561E01
    • Q27103524
    • CCG-45383
    • STL415948
    • AKOS001584787
    • DTXSID3040699
    • NSC4279
    • NS00005027
    • 4,4'-DDA
    • DDA, P,P'-
    • Bis(p-chlorphenyl)essigsaeure
    • bis(4-chlorophenyl) acetic acid
    • G72323
    • GEO-02561
    • 2,2-bis(4-chlorophenyl)-acetic acid
    • Benzeneacetic acid, 4-chloro-alpha-(4-chlorophenyl)-
    • DTXCID1020699
    • Acetic acid, bis-(4-chlorophenyl)
    • 83-05-6
    • Bis(4-chlorophenyl)acetic Acid
    • MDL: MFCD00004248
    • インチ: 1S/C14H10Cl2O2/c15-11-5-1-9(2-6-11)13(14(17)18)10-3-7-12(16)8-4-10/h1-8,13H,(H,17,18)
    • InChIKey: YIOCIFXUGBYCJR-UHFFFAOYSA-N
    • ほほえんだ: O=C(C(C1C=CC(Cl)=CC=1)C1C=CC(Cl)=CC=1)O

計算された属性

  • せいみつぶんしりょう: 280.00600
  • どういたいしつりょう: 280.006
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 258
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 37.3
  • 疎水性パラメータ計算基準値(XlogP): 4.5
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: はくしょくけっしょう
  • 密度みつど: 1.2624 (rough estimate)
  • ゆうかいてん: 167-169 °C (lit.)
  • ふってん: 392.54°C (rough estimate)
  • フラッシュポイント: 202.6°C
  • 屈折率: 1.4730 (estimate)
  • PSA: 37.30000
  • LogP: 4.20990
  • ようかいせい: 自信がない

Bis(4-chlorophenyl)acetic Acid セキュリティ情報

  • 記号: GHS07 GHS08
  • シグナルワード:Warning
  • 危害声明: H302 + H312 + H332-H351
  • 警告文: P280
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 20/21/22-40
  • セキュリティの説明: 7-22-36-45
  • RTECS番号:AF5475000
  • 危険物標識: Xn
  • ちょぞうじょうけん:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).
  • 危険レベル:IRRITANT
  • リスク用語:R20/21/22

Bis(4-chlorophenyl)acetic Acid 税関データ

  • 税関コード:2916399090
  • 税関データ:

    中国税関コード:

    2916399090

    概要:

    29163999090他の芳香族モノカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること

    要約:

    29163999090他の芳香族モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

Bis(4-chlorophenyl)acetic Acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A652883-5g
2,2-Bis(4-chlorophenyl)acetic acid
83-05-6 95%
5g
$240.0 2024-07-24
Aaron
AR003OYF-250mg
Bis(4-chlorophenyl)acetic acid
83-05-6 95%
250mg
$27.00 2025-01-22
Aaron
AR003OYF-1g
Bis(4-chlorophenyl)acetic acid
83-05-6 95%
1g
$77.00 2025-01-22
abcr
AB249767-5g
Bis(4-chlorophenyl)acetic Acid, 95%; .
83-05-6 95%
5g
€450.00 2024-04-16
A2B Chem LLC
AB71211-250mg
Bis(4-chlorophenyl)acetic acid
83-05-6 95%
250mg
$19.00 2024-04-19
1PlusChem
1P003OQ3-100mg
bis(4-chlorophenyl)acetic acid
83-05-6 98%;RG
100mg
$39.00 2024-04-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1205412-1g
2,2-Bis(4-chlorophenyl)acetic acid
83-05-6 98%
1g
¥1053.00 2024-07-28
TRC
B055885-500mg
Bis(4-chlorophenyl)acetic Acid
83-05-6
500mg
$ 335.00 2022-06-07
SHENG KE LU SI SHENG WU JI SHU
sc-238973-250 mg
4,4'-DDA,
83-05-6
250MG
¥647.00 2023-07-11
TRC
B055885-250mg
Bis(4-chlorophenyl)acetic Acid
83-05-6
250mg
$ 205.00 2022-06-07

Bis(4-chlorophenyl)acetic Acid 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Diethylene glycol ,  Water ;  134 - 137 °C
1.2 Reagents: Sulfuric acid
リファレンス
Potassium hydroxide
Abdel-Magid, Ahmed F., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-4

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Diethylene glycol ,  Water ;  134 - 137 °C
1.2 Reagents: Sulfuric acid
リファレンス
Potassium Hydroxide
Abdel-Magid, Ahmed F., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Acetic acid ;  0 °C; 12 h, 80 °C; 80 °C → rt
1.2 Reagents: Water ;  rt
リファレンス
Metal-Free Hydrosilylation of Ketenes with Silicon Electrophiles: Access to Fully Substituted Aldehyde-Derived Silyl Enol Ethers
Roy, Avijit ; et al, Chemistry - A European Journal, 2021, 27(32), 8273-8276

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Diethylene glycol ,  Water
2.1 Reagents: Sulfuric acid Solvents: Water
リファレンス
Di-(p-chlorophenyl)acetic acid
Grummitt, Oliver; et al, Organic Syntheses, 1946, 26, 21-3

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Sulfuric acid ;  -10 °C; 0.5 - 3 h, rt
リファレンス
Palladium-Catalyzed Enantioselective Isodesmic C-H Iodination of Phenylacetic Weinreb Amides
Wang, Hang; et al, Angewandte Chemie, 2023, 62(20),

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C; 0 °C → rt; 3 - 4 h, rt
1.2 Reagents: Water ;  rt
2.1 Catalysts: Cobalt chloride (CoCl2) ;  overnight, 60 °C
3.1 Catalysts: Iron chloride (FeCl3) ;  20 h, 80 °C
3.2 Reagents: Water
4.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 1 - 2 h, rt
4.2 overnight, 0 °C
4.3 Reagents: Ammonium chloride Solvents: Water
4.4 Reagents: Hydrochloric acid Solvents: Water ;  acidified
リファレンス
C-C Coupling Through Intramolecular Dual C-H Activation Directed by a Removable Carboxylate Group: A Method for the Synthesis of Fluorenones under Mild Reaction Conditions
Liu, Lu; et al, Asian Journal of Organic Chemistry, 2014, 3(6), 695-699

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 1 - 2 h, rt
1.2 overnight, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water ;  acidified
リファレンス
C-C Coupling Through Intramolecular Dual C-H Activation Directed by a Removable Carboxylate Group: A Method for the Synthesis of Fluorenones under Mild Reaction Conditions
Liu, Lu; et al, Asian Journal of Organic Chemistry, 2014, 3(6), 695-699

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Water
リファレンス
Di-(p-chlorophenyl)acetic acid
Grummitt, Oliver; et al, Organic Syntheses, 1946, 26, 21-3

ごうせいかいろ 9

はんのうじょうけん
1.1 Catalysts: Pyridine, 4-ethenyl-, homopolymer, 1,1,1-trifluoromethanesulfonate ;  0 °C; 0 °C → rt; 10 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, cooled
リファレンス
Taming of superacids: PVP-triflic acid as an effective solid triflic acid equivalent for Friedel-Crafts hydroxyalkylation and acylation
Prakash, G. K. Surya; et al, Journal of Fluorine Chemistry, 2015, 171, 102-112

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Acetic acid ;  0.5 h, 0 °C; 12 h, 80 °C
リファレンス
Rh-Catalyzed annulations of N-methoxybenzamides with ketenimines: synthesis of 3-aminoisoindolinones and 3-diarylmethyleneisoindolinones with strong aggregation induced emission properties
Zhou, Xiaorong; et al, Chemical Communications (Cambridge, 2016, 52(70), 10676-10679

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Potassium hydroxide ,  Sulfuric acid Solvents: Diethylene glycol ,  Water
リファレンス
Di-(p-chlorophenyl)acetic acid
Grummitt, Oliver; et al, Organic Syntheses, 1946, 26, 21-3

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Sulfuric acid
リファレンス
Carboxylation of alcohols with carbon monoxide supersaturated in strong acid. Facile synthesis of 2,2-bis(4-halophenyl)acetic, -propionic, and related acids
Takahashi, Yukio; et al, Chemistry Letters, 1985, (11), 1733-4

ごうせいかいろ 13

はんのうじょうけん
1.1 Catalysts: Iron chloride (FeCl3) ;  20 h, 80 °C
1.2 Reagents: Water
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 1 - 2 h, rt
2.2 overnight, 0 °C
2.3 Reagents: Ammonium chloride Solvents: Water
2.4 Reagents: Hydrochloric acid Solvents: Water ;  acidified
リファレンス
C-C Coupling Through Intramolecular Dual C-H Activation Directed by a Removable Carboxylate Group: A Method for the Synthesis of Fluorenones under Mild Reaction Conditions
Liu, Lu; et al, Asian Journal of Organic Chemistry, 2014, 3(6), 695-699

ごうせいかいろ 14

はんのうじょうけん
1.1 Catalysts: Cobalt chloride (CoCl2) ;  overnight, 60 °C
2.1 Catalysts: Iron chloride (FeCl3) ;  20 h, 80 °C
2.2 Reagents: Water
3.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 1 - 2 h, rt
3.2 overnight, 0 °C
3.3 Reagents: Ammonium chloride Solvents: Water
3.4 Reagents: Hydrochloric acid Solvents: Water ;  acidified
リファレンス
C-C Coupling Through Intramolecular Dual C-H Activation Directed by a Removable Carboxylate Group: A Method for the Synthesis of Fluorenones under Mild Reaction Conditions
Liu, Lu; et al, Asian Journal of Organic Chemistry, 2014, 3(6), 695-699

Bis(4-chlorophenyl)acetic Acid Raw materials

Bis(4-chlorophenyl)acetic Acid Preparation Products

Bis(4-chlorophenyl)acetic Acid 関連文献

Bis(4-chlorophenyl)acetic Acidに関する追加情報

Introduction to Bis(4-chlorophenyl)acetic Acid (CAS No. 83-05-6)

Bis(4-chlorophenyl)acetic Acid, with the chemical formula C14H10Cl2O2 and a CAS number of 83-05-6, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound, characterized by its Bis(4-chlorophenyl)acetic Acid structure, has garnered considerable attention due to its versatile applications and potential in various scientific studies.

The molecular structure of Bis(4-chlorophenyl)acetic Acid consists of two 4-chlorophenyl groups attached to an acetic acid moiety. This unique arrangement imparts distinct chemical properties that make it a valuable intermediate in synthetic chemistry. The presence of chlorine atoms enhances its reactivity, making it a useful building block for more complex molecules.

In recent years, Bis(4-chlorophenyl)acetic Acid has been extensively studied for its pharmacological properties. Researchers have explored its potential as an anti-inflammatory agent, leveraging its ability to modulate certain biological pathways. Studies have indicated that this compound may interact with enzymes and receptors involved in inflammation, offering a promising avenue for the development of novel therapeutic agents.

Moreover, the compound's structural features have made it a candidate for further derivatization, leading to the synthesis of novel derivatives with enhanced pharmacological activity. For instance, modifications at the chlorine-substituted phenyl rings have been investigated to optimize binding affinity and metabolic stability. These efforts align with the broader goal of developing more effective and targeted treatments for various diseases.

The role of Bis(4-chlorophenyl)acetic Acid in drug discovery has been further highlighted by its incorporation into clinical trials. While these trials are still in preliminary stages, they suggest that this compound holds promise for treating conditions characterized by excessive inflammation. The results from these trials are eagerly anticipated by the scientific community, as they could pave the way for new therapeutic strategies.

The synthesis of Bis(4-chlorophenyl)acetic Acid typically involves chlorination and acetylation reactions, which are well-established in organic chemistry. Advances in synthetic methodologies have improved the efficiency and yield of these processes, making it more feasible to produce this compound on an industrial scale. Such improvements are crucial for meeting the growing demand for this versatile intermediate.

In conclusion, Bis(4-chlorophenyl)acetic Acid (CAS No. 83-05-6) is a multifaceted compound with significant implications in both pharmaceuticals and materials science. Its unique structural features and reactivity make it a valuable tool for researchers seeking to develop new drugs and advanced materials. As scientific understanding continues to evolve, the potential applications of this compound are likely to expand further, reinforcing its importance in modern chemistry.

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推奨される供給者
Amadis Chemical Company Limited
(CAS:83-05-6)Bis(4-chlorophenyl)acetic Acid
A840496
清らかである:99%
はかる:5g
価格 ($):216.0